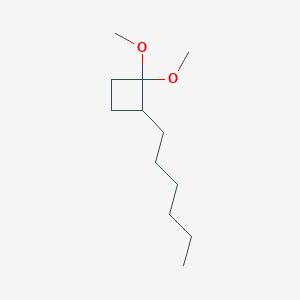
Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) is an organic compound with the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol This compound is characterized by a cyclobutane ring substituted with a hexyl group and two methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-hexylcyclobutanone with methanol in the presence of an acid catalyst to form the desired product . The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-70°C)
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid
Solvent: Methanol or other suitable alcohols
Industrial Production Methods
In an industrial setting, the production of Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) may involve large-scale batch or continuous processes. The key steps include:
Preparation of Precursors: Synthesis of 2-hexylcyclobutanone from readily available starting materials.
Cyclization Reaction: Conversion of 2-hexylcyclobutanone to Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) using methanol and an acid catalyst.
Purification: Isolation and purification of the final product through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of 2-hexylcyclobutanone or 2-hexylcyclobutanecarboxylic acid
Reduction: Formation of 2-hexylcyclobutanol or hexylcyclobutane
Substitution: Formation of 2-hexyl-1,1-dihydroxycyclobutane or 2-hexyl-1,1-diaminocyclobutane
Aplicaciones Científicas De Investigación
Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, modulating biological processes and exerting therapeutic effects.
Comparación Con Compuestos Similares
Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) can be compared with other similar compounds, such as:
- Cyclobutane, 2-hexyl-1,1-dihydroxy-
- Cyclobutane, 2-hexyl-1,1-diamino-
- Cyclobutane, 2-hexyl-1,1-dichloro-
These compounds share a similar cyclobutane core but differ in the substituents attached to the ring. The unique combination of a hexyl group and two methoxy groups in Cyclobutane, 2-hexyl-1,1-dimethoxy-(9CI) imparts distinct chemical properties and reactivity, making it valuable for specific applications.
Propiedades
Número CAS |
624733-45-5 |
|---|---|
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
2-hexyl-1,1-dimethoxycyclobutane |
InChI |
InChI=1S/C12H24O2/c1-4-5-6-7-8-11-9-10-12(11,13-2)14-3/h11H,4-10H2,1-3H3 |
Clave InChI |
VQEGPGYGLPUJEL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1CCC1(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


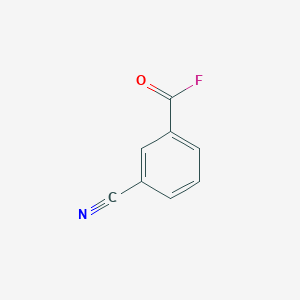
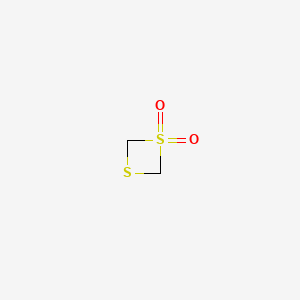



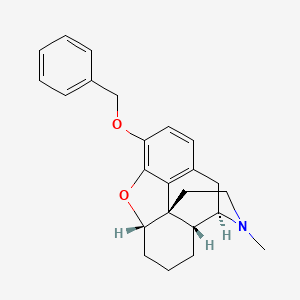
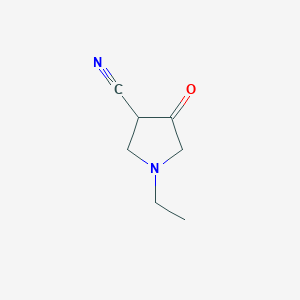
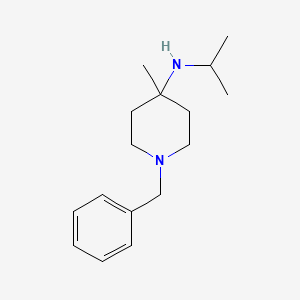
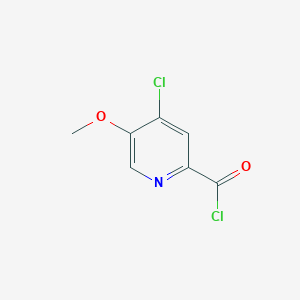


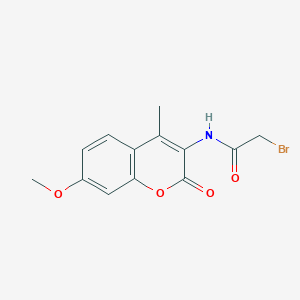
![Benzyl 2-cyclopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13952838.png)
![6H-pyrano[3,2-f][1,3]benzothiazole](/img/structure/B13952839.png)
